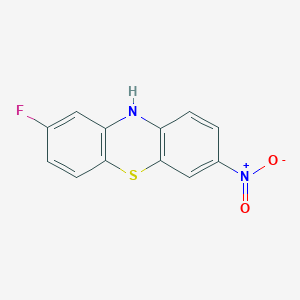
2-Fluoro-7-nitro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-7-nitro-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-7-nitro-10H-phenothiazine can be synthesized via the Smiles rearrangement. This involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction typically proceeds under basic conditions, using sodium hydroxide in ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired phenothiazine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 30% hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound-5,5-dioxide (sulfone derivative).
Reduction: 2-Fluoro-7-amino-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor and antiviral agent.
Industry: Employed in the development of new materials with specific photophysical and redox properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .
Comparaison Avec Des Composés Similaires
2-Fluoro-7-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
2-Chloro-10H-phenothiazine: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different biological activities and chemical reactivity.
2-(Trifluoromethyl)-10H-phenothiazine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activities compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
111750-36-8 |
|---|---|
Formule moléculaire |
C12H7FN2O2S |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-fluoro-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H |
Clé InChI |
ZZUMXXRXODRKQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


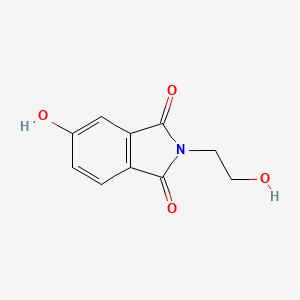


![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
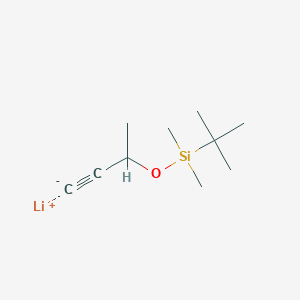

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)

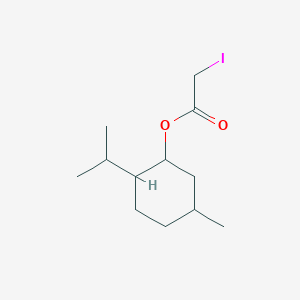
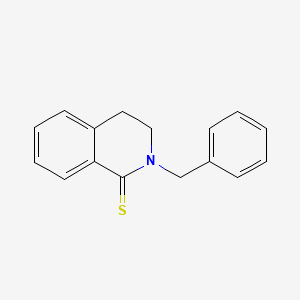
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
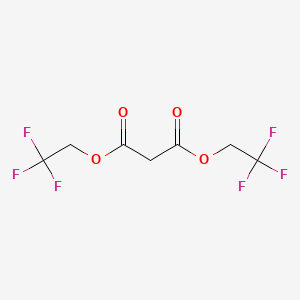
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

